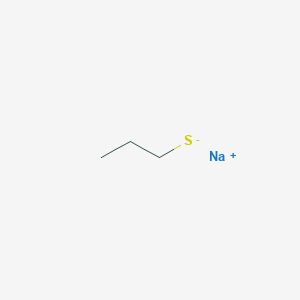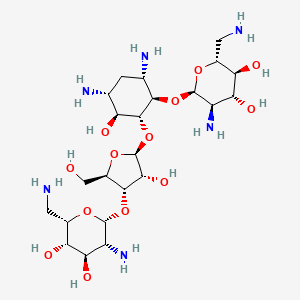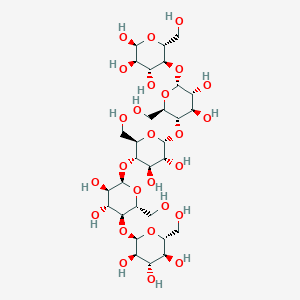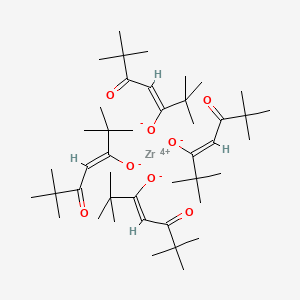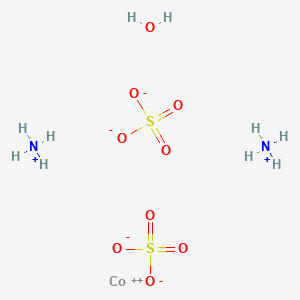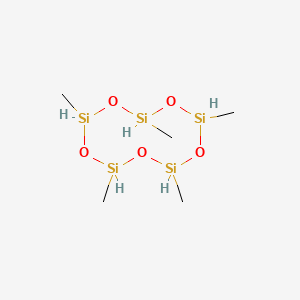![molecular formula C8H18N2O4S B7802393 2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)
2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate
描述
2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate: HEPES , is a zwitterionic sulfonic acid buffering agent. It is widely used in biological and biochemical research due to its excellent buffering capacity in the physiological pH range (6.8-8.2).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HEPES typically involves the reaction of ethanesulfonic acid with 2-hydroxyethylpiperazine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a suitable base to maintain the pH.
Industrial Production Methods
On an industrial scale, the production of HEPES involves large-scale reactions in reactors designed to handle the required volumes. The process includes purification steps to ensure the final product meets the required purity standards for laboratory use.
化学反应分析
Types of Reactions
HEPES can undergo various chemical reactions, including:
Oxidation: : HEPES can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the structure of HEPES.
Substitution: : Substitution reactions can introduce different substituents at various positions on the HEPES molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of HEPES with altered functional groups, which can be used for different applications in research and industry.
科学研究应用
HEPES is extensively used in scientific research due to its buffering properties. It is commonly employed in:
Cell Culture: : HEPES is used as a buffer in cell culture media to maintain a stable pH environment.
Enzyme Assays: : It is used in enzyme assays to maintain the pH at an optimal level for enzyme activity.
Protein Purification: : HEPES buffers are used in protein purification processes to stabilize proteins during extraction and purification.
作用机制
The mechanism by which HEPES exerts its effects is primarily through its ability to maintain a stable pH environment. It acts as a buffer by neutralizing acids and bases, thus preventing significant changes in pH. The molecular targets and pathways involved are related to its role as a buffer agent, ensuring the stability of biological systems.
相似化合物的比较
HEPES is often compared with other Good's buffers, such as Tris(hydroxymethyl)aminomethane (Tris) and Phosphate buffers . While these buffers also maintain pH stability, HEPES is unique in its zwitterionic nature, which makes it less likely to interfere with biological processes.
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris)
Phosphate buffers
MES (2-(N-morpholino)ethanesulfonic acid)
MOPS (3-(N-morpholino)propanesulfonic acid)
属性
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMHFZQWWAIEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC[NH+]1CCO)CCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7365-45-9 | |
| Record name | 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HEPES | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 15(R)-hydroperoxy-EPE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


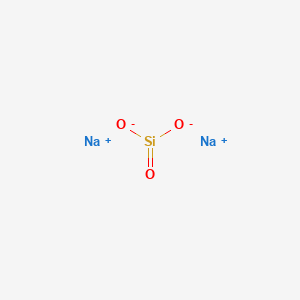
![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)
